molecular formula C24H31N3 B13760326 Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]- CAS No. 72785-10-5

Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]-

Cat. No.: B13760326
CAS No.: 72785-10-5
M. Wt: 361.5 g/mol
InChI Key: VJMNQADPCKONIA-UHFFFAOYSA-N
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Description

Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]- (hereafter referred to as the target compound) is a benzonitrile derivative featuring a pyrimidinyl group at the 4-position of the benzene ring, substituted with a trans-4-heptylcyclohexyl chain. This structure combines aromatic, heterocyclic, and aliphatic components, making it relevant for applications in liquid crystal materials, pharmaceuticals, and organic synthesis. The trans configuration of the cyclohexyl chain and the heptyl substituent influence its molecular packing, solubility, and thermal stability .

Properties

CAS No.

72785-10-5

Molecular Formula

C24H31N3

Molecular Weight

361.5 g/mol

IUPAC Name

4-[5-(4-heptylcyclohexyl)pyrimidin-2-yl]benzonitrile

InChI

InChI=1S/C24H31N3/c1-2-3-4-5-6-7-19-8-12-21(13-9-19)23-17-26-24(27-18-23)22-14-10-20(16-25)11-15-22/h10-11,14-15,17-19,21H,2-9,12-13H2,1H3

InChI Key

VJMNQADPCKONIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1CCC(CC1)C2=CN=C(N=C2)C3=CC=C(C=C3)C#N

Origin of Product

United States

Preparation Methods

Synthesis of the trans-4-Heptylcyclohexyl Intermediate

The trans-4-heptylcyclohexyl substituent is typically prepared by alkylation of cyclohexanone derivatives or via catalytic hydrogenation of corresponding cyclohexene precursors bearing a heptyl side chain. The trans configuration is ensured by stereoselective hydrogenation or resolution techniques.

Step Reagents/Conditions Notes
Alkylation of cyclohexanone Heptyl halide, base (e.g., NaH, KOH) Yields 4-heptylcyclohexanone
Stereoselective reduction Catalytic hydrogenation (Pd/C, H2) Produces trans-4-heptylcyclohexanol
Conversion to cyclohexyl Dehydration and further reduction Final trans-4-heptylcyclohexyl derivative

This intermediate is crucial for subsequent coupling reactions.

Construction of the Pyrimidine Ring

The pyrimidine heterocycle is synthesized via classical condensation reactions involving β-dicarbonyl compounds or amidines with appropriate nitrile or amidine precursors.

Step Reagents/Conditions Notes
Condensation β-Dicarbonyl compound + amidine Forms 2-substituted pyrimidine core
Functionalization Nucleophilic substitution or cross-coupling Introduces substituents at 5-position

The pyrimidine ring is functionalized at the 5-position to allow attachment of the trans-4-heptylcyclohexyl group, often via cross-coupling reactions such as Suzuki or Stille coupling.

Coupling of the Pyrimidine to Benzonitrile

The key step involves coupling the 2-position of the pyrimidine ring to the 4-position of benzonitrile. This is typically achieved via palladium-catalyzed cross-coupling reactions.

Method Conditions Outcome
Suzuki Coupling Arylboronic acid + aryl halide, Pd catalyst, base Formation of C-C bond linking pyrimidine to benzonitrile
Stille Coupling Organostannane + aryl halide, Pd catalyst Alternative method for C-C bond formation

The benzonitrile moiety is usually introduced as a 4-halobenzonitrile derivative, which undergoes coupling with the 2-pyrimidinyl intermediate bearing the trans-4-heptylcyclohexyl substituent.

Purification and Characterization

After synthesis, the compound is purified by recrystallization or chromatographic methods, such as silica gel column chromatography using appropriate solvent systems (e.g., dichloromethane/petroleum ether mixtures). Characterization is performed using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C)
  • Mass Spectrometry (MS)
  • Elemental Analysis
  • X-ray Crystallography (for structural confirmation)

Summary Table of Preparation Steps

Step No. Reaction Type Starting Materials Key Reagents/Conditions Product/Intermediate
1 Alkylation and reduction Cyclohexanone + Heptyl halide Base, Pd/C hydrogenation trans-4-Heptylcyclohexyl intermediate
2 Pyrimidine ring synthesis β-Dicarbonyl compound + amidine Acid/base catalysis 2-substituted pyrimidine
3 Cross-coupling 2-pyrimidinyl intermediate + 4-halobenzonitrile Pd catalyst, base, solvent Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]-
4 Purification Crude product Chromatography, recrystallization Pure target compound

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pyrimidine ring is often involved in hydrogen bonding and π-π interactions, which play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexyl-Alkyl Benzonitrile Derivatives

Compounds with cyclohexyl-alkyl substituents on benzonitrile are common in liquid crystal research. Key examples include:

Compound Name Substituent Molecular Formula Melting Point (°C) Key Applications Reference
4-(trans-4-Pentylcyclohexyl)benzonitrile trans-4-pentylcyclohexyl C₁₈H₂₅N Not reported Liquid crystal materials
4-(trans-4-Propylcyclohexyl)benzonitrile trans-4-propylcyclohexyl C₁₆H₂₁N Not reported Laboratory synthesis
Target compound trans-4-heptylcyclohexyl C₂₄H₃₃N₃ Not reported Potential LC/pharma use

Key Differences :

  • Chain Length : The target compound’s heptyl chain (C₇H₁₅) provides greater hydrophobicity and steric bulk compared to pentyl (C₅H₁₁) or propyl (C₃H₇) chains. This may enhance thermal stability in mesophases but reduce solubility in polar solvents.
  • Aromatic Core : Unlike simpler benzonitriles, the pyrimidinyl group in the target compound introduces a nitrogen-rich heterocycle, altering electronic properties (e.g., dipole moment, π-π interactions) .
Pyrimidinyl-Substituted Benzonitriles

Pyrimidinyl-substituted analogs highlight the role of heterocyclic groups:

Compound Name (CAS) Substituents Molecular Formula Melting Point (°C) Key Features Reference
trans-4-[5-(4-Ethylcyclohexyl)-2-pyrimidinyl]benzonitrile (72785-11-6) Ethylcyclohexyl-pyrimidinyl C₁₉H₂₁N₃ Not reported Shorter alkyl chain
4-[5-(Trifluoromethyl)pyrid-2-yl]benzonitrile (892501-99-4) Trifluoromethyl-pyridyl C₁₃H₇F₃N₂ 123–124 Electron-withdrawing CF₃ group

Key Differences :

  • Heterocycle Type: Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen).
  • Substituent Effects : The trifluoromethyl group in CAS 892501-99-4 increases electronegativity and oxidative stability compared to the target compound’s alkyl chain .
Dihydropyrimidine-Carbonitrile Derivatives

Compounds like those in share a carbonitrile group but differ in core structure:

Compound Name () Core Structure Melting Point (°C) Key Functional Groups Reference
4i (Dihydropyrimidine-carbonitrile) Dihydropyrimidine 189–190 Benzylthio, methoxyphenyl
4l (Dihydropyrimidine-carbonitrile) Dihydropyrimidine 208–209 Benzylthio, dimethoxyphenyl

Key Differences :

  • Saturation : The target compound’s fully aromatic pyrimidine ring contrasts with the dihydropyrimidine core in compounds, affecting conjugation and reactivity.
  • Substituents : The target lacks sulfur-containing (benzylthio) or methoxy groups, which are critical for the solubility and bioactivity of compounds .

Biological Activity

Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]- is a compound of interest due to its potential biological activity and applications in various fields, including pharmacology. This article provides a detailed overview of its biological properties, including toxicity studies, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C18H21N3
  • Molecular Weight : 279.387 g/mol
  • CAS Number : Not specified in the search results but can be derived from the molecular structure.

Toxicity Studies

  • Toxicity to Tetrahymena pyriformis :
    A significant study evaluated the toxicity of various benzonitriles, including the compound , against the ciliate Tetrahymena pyriformis. The results indicated that different substituents on the benzonitrile structure influenced toxicity levels and mechanisms. For instance:
    • Non-polar narcotics were modeled by simple benzonitriles.
    • Polar substituents behaved as polar narcotics.
    • Nitro and aldehyde-substituted benzonitriles exhibited excess toxicity due to specific mechanisms of action .
    The quantitative structure-activity relationship (QSAR) analysis revealed that hydrophobicity and reactivity descriptors are crucial for predicting toxicity .
Compound Toxicity (ppm) Mechanism of Action
Benzonitrile10Non-polar narcotic
Nitro-substituted1Specific mechanism
  • Aquatic Toxicity :
    Additional unpublished reports indicated that various benzonitriles displayed acute toxicity to fish species at concentrations as low as 1 ppm. This suggests potential environmental hazards associated with these compounds .

Structure-Activity Relationships (SAR)

The SAR studies conducted on benzonitriles have highlighted several key findings:

  • Hydrophobicity : Compounds with higher hydrophobic characteristics tend to exhibit increased toxicity.
  • Substituent Effects : The nature of substituents significantly alters the biological activity, with specific groups enhancing or diminishing toxicity.

The following table summarizes some relevant findings from SAR analyses:

Substituent Activity Type Effect on Toxicity
HalogenatedNon-polar narcoticModerate
Polar groupsPolar narcoticHigh
Nitro/AldehydeSpecific mechanismVery high

Case Studies

  • Case Study on Environmental Impact :
    A study assessing the impact of benzonitriles on aquatic ecosystems demonstrated that exposure to certain concentrations led to significant mortality rates in fish species. This highlights the importance of understanding the ecological implications of such compounds .
  • Pharmacological Potential :
    Research into similar compounds suggests potential pharmacological applications, particularly in developing agents that target specific biological pathways. However, further studies are required to elucidate the exact mechanisms and therapeutic windows for these compounds.

Q & A

Q. What are the recommended synthetic routes for preparing Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]-?

The synthesis of pyrimidine-linked benzonitrile derivatives typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1: React 4-aminobenzonitrile with a halogenated pyrimidine derivative (e.g., 2-chloropyrimidine) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMSO or DMF at 80–100°C for 6–12 hours .
  • Step 2: Introduce the trans-4-heptylcyclohexyl moiety via Suzuki-Miyaura cross-coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative of the cyclohexyl group in THF/water at reflux .
    Key Characterization: Validate purity via melting point analysis (expected range: 180–220°C) and confirm structure using ¹H/¹³C NMR, IR (nitrile stretch: ~2220 cm⁻¹), and HRMS (e.g., m/z calculated for C₂₅H₃₁N₃: 373.25) .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Approach:

  • X-ray Crystallography: Resolve the trans-configuration of the cyclohexyl group and pyrimidine substitution pattern (e.g., bond angles and torsion angles) .
  • Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 7.0–8.5 ppm), cyclohexyl protons (δ 1.0–2.5 ppm), and nitrile absence (no proton signal).
    • IR: Confirm nitrile (C≡N) stretch at ~2220 cm⁻¹ and pyrimidine ring vibrations (C=N at ~1600 cm⁻¹) .
  • Computational Chemistry: Use DFT (e.g., B3LYP/6-31G*) to model electronic properties, such as HOMO-LUMO gaps, to predict reactivity in cross-coupling reactions .

Q. What safety precautions are critical when handling this compound?

Hazard Mitigation:

  • GHS Hazards: Skin/eye irritation (Category 2), respiratory irritation (Category 3) .
  • Handling: Use PPE (nitrile gloves, goggles), work in a fume hood, and avoid dust formation.
  • Storage: Store in sealed containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .
  • Decomposition Risks: Thermal decomposition releases toxic gases (HCN, NOx, CO) .

Advanced Research Questions

Q. How does the trans-4-heptylcyclohexyl group influence the compound’s mesomorphic behavior in liquid crystal applications?

Experimental Design:

  • DSC Analysis: Measure phase transitions (e.g., nematic-to-isotropic) and compare with analogs (e.g., shorter alkyl chains).
  • Polarized Optical Microscopy (POM): Observe texture changes (e.g., schlieren patterns) to confirm liquid crystalline phases .
  • Structural Insights: The trans-cyclohexyl group enhances rigidity, while the heptyl chain promotes fluidity, balancing mesophase stability .

Q. What catalytic systems are effective for hydrogenating the nitrile group without degrading the pyrimidine ring?

Mechanistic Study:

  • Catalyst Screening: Test Pd/C, Raney Ni, or homogeneous catalysts (e.g., Shvo’s catalyst) in H₂ atmosphere (1–10 bar) at 50–100°C .
  • Selectivity Challenges: Strong adsorption of intermediates (e.g., benzylamine) may deactivate Pd catalysts; pre-treat catalysts with HCOOH–NEt₃ to mitigate poisoning .
  • Monitoring: Track conversion via GC-MS and intermediates using in situ FTIR.

Q. How do substituents on the pyrimidine ring affect the compound’s bioactivity?

Structure-Activity Relationship (SAR) Study:

  • Analog Synthesis: Replace the heptylcyclohexyl group with electron-withdrawing (e.g., -Br, -Cl) or donating (-OCH₃) groups .
  • Bioassays: Test cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase assays), and cellular uptake (fluorescence tagging) .
  • Data Interpretation: Correlate logP values (from HPLC) with membrane permeability trends .

Q. What analytical methods resolve contradictions in reported melting points for structurally similar derivatives?

Contradiction Analysis:

  • Hypothesis: Impurities or polymorphic forms may cause variability.
  • Methods:
    • HPLC-PDA: Check purity (>98% by area normalization).
    • DSC/TGA: Identify polymorphs (e.g., endothermic peaks for melting) .
    • Single-Crystal XRD: Compare lattice parameters of recrystallized batches .

Q. Can computational models predict the compound’s stability under acidic/basic conditions?

Methodology:

  • In Silico Prediction: Use molecular dynamics (MD) simulations to assess hydrolysis susceptibility of the nitrile group at pH 1–14.
  • Experimental Validation: Conduct stress testing in HCl/NaOH (0.1–1 M) at 25–60°C, monitoring degradation via LC-MS .
  • Key Findings: Nitriles hydrolyze to amides/carboxylic acids under strong acids/bases; stabilize with buffered solvents (pH 6–8) .

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